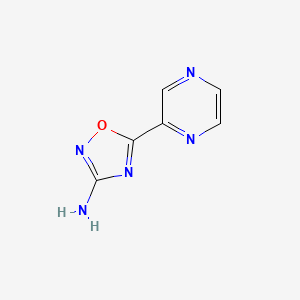

5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

5-pyrazin-2-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKGJYHBULLFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801270632 | |

| Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086378-64-4 | |

| Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazol-3-amine, 5-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801270632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic potential of pyrazine-substituted 1,2,4-oxadiazoles

Executive Summary

The fusion of a pyrazine ring (1,4-diazine) with a 1,2,4-oxadiazole core represents a privileged scaffold in modern medicinal chemistry. This hybrid structure leverages the bioisosteric properties of the oxadiazole ring—mimicking amide and ester bonds while improving metabolic stability—and the proven antimycobacterial and antiproliferative pharmacophore of the pyrazine moiety.

This technical guide provides a rigorous analysis of the Pyrazine-1,2,4-Oxadiazole scaffold, focusing on two primary therapeutic verticals: Anti-Infective (Tuberculosis) and Oncology (Kinase Inhibition) . It details self-validating synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways.

Structural Rationale & Pharmacochemistry[1][2][3][4]

The 1,2,4-oxadiazole ring is not merely a linker; it is a critical modulator of physicochemical properties.[1]

-

Lipophilicity & Permeability: The replacement of a carboxamide group (found in Pyrazinamide) with a 1,2,4-oxadiazole ring significantly alters

. This modification enhances passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis. -

Metabolic Stability: Unlike esters or amides, the 1,2,4-oxadiazole ring is resistant to rapid hydrolysis by esterases and peptidases, prolonging the plasma half-life (

) of the drug candidate. -

Electronic Effects: The electron-withdrawing nature of the oxadiazole ring influences the basicity of the pyrazine nitrogens, potentially altering binding affinity to metal-dependent enzymes (e.g., metalloproteases).

Synthetic Architecture: The Amidoxime Route

To synthesize 3-(pyrazin-2-yl)-5-substituted-1,2,4-oxadiazoles, the Amidoxime Route is the industry standard for ensuring regioselectivity. This protocol avoids the formation of the 1,3,4-isomer.

Validated Protocol: One-Pot Cyclization

Objective: Synthesis of 3-(pyrazin-2-yl)-5-phenyl-1,2,4-oxadiazole.

Reagents:

-

Pyrazine-2-carbonitrile (Starting Material)

-

Hydroxylamine hydrochloride (

) -

Sodium Carbonate (

) -

Benzoic Acid (or substituted derivative)[2]

-

T3P (Propylphosphonic anhydride) – Coupling Agent

-

Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

-

Amidoxime Formation (The "Warhead" Synthesis):

-

Dissolve Pyrazine-2-carbonitrile (1.0 eq) in Ethanol/Water (2:1).

-

Add

(1.2 eq) and -

Reflux at 80°C for 4–6 hours.

-

QC Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Disappearance of nitrile peak in IR (

) confirms conversion. -

Isolate Pyrazine-2-amidoxime via filtration.

-

-

Coupling & Cyclization (T3P Mediated):

-

Dissolve Benzoic acid (1.0 eq) and Pyrazine-2-amidoxime (1.0 eq) in EtOAc.

-

Add Triethylamine (TEA, 3.0 eq) followed by T3P (50% in EtOAc, 1.5 eq) at 0°C.

-

Stir at Room Temperature (RT) for 1 hour, then heat to reflux (75°C) for 12 hours.

-

Mechanism:[3][4][5] T3P activates the carboxylic acid, forming an active ester which is attacked by the amidoxime oxygen, followed by dehydration to close the ring.

-

-

Purification:

-

Wash organic layer with saturated

, water, and brine. -

Recrystallize from Ethanol.

-

Synthetic Workflow Diagram

Caption: Regioselective synthesis of 3-substituted-1,2,4-oxadiazoles via amidoxime intermediate.

Therapeutic Vertical A: Anti-Tubercular Potency[1][3][6][8]

The pyrazine moiety is historically significant due to Pyrazinamide (PZA), a first-line TB drug. However, PZA resistance is rising. Pyrazine-1,2,4-oxadiazoles offer a mechanism to bypass common PZA resistance (often caused by pncA mutations) by targeting downstream enzymes directly or possessing intrinsic activity without need for bioactivation.

Key Biological Targets:

-

InhA Inhibition: Enoyl-ACP reductase involved in mycolic acid synthesis.

-

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase, essential for cell wall arabinan synthesis.

Quantitative Efficacy (Reference Data): Recent studies on pyrazine-oxadiazole hybrids have demonstrated:

-

MIC (H37Rv strain): 3.12 – 12.5 µg/mL [1, 5].

-

Selectivity Index (SI): >10 (Cytotoxicity on Vero cells vs. MIC), indicating a favorable safety profile.

Table 1: SAR Optimization for Anti-TB Activity

| Substitution (R-Group on Oxadiazole) | Effect on Potency | Mechanistic Rationale |

| 4-Fluoro-phenyl | High Increase | Metabolic block; increased lipophilicity for cell wall penetration. |

| 4-Nitro-phenyl | Decrease | Potential toxicity; poor solubility. |

| Pyridine-4-yl | Moderate Increase | Additional H-bond acceptor; mimics Isoniazid pharmacophore. |

| Alkyl chains | Decrease | Rapid metabolic oxidation; reduced rigidity. |

Therapeutic Vertical B: Oncology (EGFR & Kinase Inhibition)[9]

Pyrazine-1,2,4-oxadiazoles function as ATP-competitive inhibitors. The planar geometry of the scaffold allows it to intercalate into the ATP-binding pocket of tyrosine kinases.

Mechanism of Action:

-

EGFR Inhibition: The scaffold forms hydrogen bonds with the hinge region of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling (Ras/Raf/MEK/ERK) essential for tumor proliferation.

-

Apoptosis Induction: Lead compounds have been shown to trigger mitochondrial membrane depolarization, leading to Caspase-3 activation [6, 8].

Signaling Pathway Blockade

Caption: Inhibition of EGFR signaling cascade by pyrazine-1,2,4-oxadiazole derivatives.

References

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]

-

Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent. ResearchGate. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI Molecules. [Link]

-

Design, Synthesis... of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. PubMed. [Link]

-

New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK. Nature Scientific Reports. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]

A Technical Guide to the Comprehensive Binding Affinity Characterization of Novel Small Molecules: A Case Study with 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

This guide provides an in-depth, technical framework for the comprehensive binding affinity characterization of novel small molecules, using the hypothetical compound 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine as a case study. For drug development professionals, researchers, and scientists, this document outlines the critical experimental workflows and the underlying scientific principles necessary to robustly determine the interaction between a small molecule and its biological target.

Introduction: The Imperative of Binding Affinity in Drug Discovery

The journey of a novel chemical entity from a mere concept to a potential therapeutic agent is paved with rigorous characterization. At the core of this endeavor lies the quantification of its binding affinity to a biological target. Binding affinity, often expressed as the equilibrium dissociation constant (K D ), is a fundamental parameter that dictates the potency and selectivity of a drug candidate.[1] A lower K D value signifies a stronger interaction between the ligand and its target protein.[1]

While specific binding data for this compound is not yet publicly available, its oxadiazole core is a well-recognized scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3] This guide, therefore, presents a comprehensive strategy that can be applied to this and other novel small molecules to elucidate their binding characteristics.

The Initial Step: Target Identification and Validation

Prior to quantitative binding studies, the biological target of the small molecule must be identified and validated. This is a critical, yet often challenging, phase. A multi-pronged approach, combining computational and experimental methods, is often the most effective.

Caption: A workflow for identifying and validating the biological target of a novel small molecule.

Quantitative Assessment of Binding Affinity: Key Methodologies

Once a target is validated, the next crucial step is to quantify the binding affinity. Several biophysical techniques are considered the gold standard in the field, each offering unique insights into the molecular interaction.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of ligands for their receptors.[4] These assays can be performed in two primary formats: saturation and competition.

-

Saturation Assays: These are used to determine the equilibrium dissociation constant (K d ) of a radiolabeled ligand and the total number of binding sites (B max ) in a given tissue or cell preparation.[5] The experiment involves incubating a fixed amount of the biological sample with increasing concentrations of the radioligand until equilibrium is reached.[5]

-

Competition Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioligand that is known to bind to the target. The output is the IC 50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. The IC 50 can then be converted to the inhibition constant (K i ) using the Cheng-Prusoff equation.[6]

Caption: A generalized workflow for a radioligand competition binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[6] Resuspend the pellet in a suitable assay buffer.[6]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of this compound.[6] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[6]

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC 50 . Calculate the K i using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[7][8] It provides kinetic information, including the association rate constant (k on ) and the dissociation rate constant (k off ), from which the equilibrium dissociation constant (K d = k off /k on ) can be calculated.[9]

In a typical SPR experiment for a small molecule, the target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface.[7][8] The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Caption: The experimental workflow for an SPR-based binding affinity analysis.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[9] The immobilization level should be optimized to avoid mass transport limitations.

-

System Priming: Prime the SPR instrument with running buffer to ensure a stable baseline.

-

Analyte Injection: Prepare a series of dilutions of this compound in the running buffer. Inject each concentration over the sensor surface for a defined period to monitor the association phase.

-

Dissociation: After the injection, flow the running buffer over the sensor surface to monitor the dissociation of the small molecule from the protein.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams (plots of SPR signal versus time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (k on and k off ) and calculate the K D .

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[12][13]

In an ITC experiment, a solution of the small molecule is titrated into a solution of the target protein in a sample cell. The heat changes associated with each injection are measured and plotted against the molar ratio of the ligand to the protein.

Caption: A step-by-step workflow for a typical ITC experiment.

Detailed Protocol: Isothermal Titration Calorimetry (ITC) Analysis

-

Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer to minimize heats of dilution. Thoroughly degas both solutions.

-

Instrument Setup: Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

-

Titration: Set the experimental parameters (e.g., temperature, injection volume, spacing between injections) and initiate the titration. A series of small injections of the small molecule are made into the protein solution.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the area under each injection peak to determine the heat change per injection. Plot these values against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.[11]

Data Presentation and Interpretation

For a comprehensive understanding, it is crucial to present the binding affinity data from different techniques in a clear and comparative manner.

| Parameter | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Output | IC 50 , K i | k on , k off , K D | K D , n, ΔH, ΔS |

| K D (nM) | |||

| k on (M⁻¹s⁻¹) | N/A | N/A | |

| k off (s⁻¹) | N/A | N/A | |

| Stoichiometry (n) | N/A | Can sometimes be inferred | Directly measured |

| Thermodynamics | N/A | N/A | Directly measured |

Interpretation of Results:

-

Consistency is Key: A high degree of confidence in the binding affinity is achieved when different orthogonal methods yield comparable K D values.

-

Kinetic vs. Equilibrium: SPR provides valuable kinetic information (on- and off-rates), which is crucial for understanding the residence time of a drug on its target. ITC and equilibrium radioligand binding assays provide a measure of affinity at equilibrium.

-

Thermodynamic Signature: ITC provides a complete thermodynamic profile of the binding event, revealing whether the interaction is enthalpy-driven or entropy-driven, which can guide lead optimization efforts.[10]

Conclusion

The characterization of the binding affinity of a novel small molecule such as this compound is a cornerstone of the drug discovery process. By employing a suite of robust biophysical techniques, including radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can gain a comprehensive understanding of the molecular interactions that govern biological activity. This in-depth technical guide provides the foundational knowledge and practical workflows necessary to confidently and accurately determine the binding characteristics of promising new chemical entities, thereby enabling data-driven decisions in the pursuit of novel therapeutics.

References

- Title: Isothermal titration calorimetry in drug discovery.

- Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL

- Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.

- Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL

- Title: Radioligand Binding Assay Source: Gifford Bioscience URL

- Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL

- Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Link URL

- Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: PubMed URL

- Title: Application Notes and Protocols for Radioligand Binding Assay with Iodinated Chemerin Peptide Source: Benchchem URL

- Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL

- Title: Isothermal Titration Calorimetry (ITC)

- Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Springer Link URL

- Title: Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance Source: MDPI URL

- Title: Biacore SPR for small-molecule discovery Source: Cytiva URL

- Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging Source: ACS Publications URL

- Title: Assays for direct binding of small molecules and proteins.

- Source: Molecular Biology of the Cell (MBoC)

- Title: Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles Source: PMC URL

- Title: Application Notes & Protocols: Techniques for Measuring Small Molecule Binding Affinity Source: Benchchem URL

- Title: Design, Synthesis, Characterization, Docking and Biological Assessment of Innovative 5-(Pyrazin-2-yl)

- Title: Binding Affinity Source: Malvern Panalytical URL

- Title: Design, Synthesis, Characterization, Docking and Biological Assessment of Innovative 5-(Pyrazin-2-yl)

- Title: Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)

- Title: Characterization of products synthesised in the interaction of 5-(4-pyridinyl)

- Title: IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)

- Title: Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents Source: MDPI URL

- Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs Source: Scholars Research Library URL

- Title: Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)

- Title: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)

- Title: 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study Source: PMC URL

- Title: New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study Source: PMC URL

- Title: Synthesis of the target 1,3,4-oxadiazole derivatives 5a-f. Reagents and...

- Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL

-

Title: Structure–activity relationship studies of[4][6][10]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents Source: PMC URL:

Sources

- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

An In-Depth Technical Guide to the Predicted Metabolic Stability of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

Abstract

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success.[1][2] This guide provides a comprehensive technical framework for predicting the metabolic fate of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine, a novel heterocyclic compound. We will explore a multi-faceted approach, beginning with an in silico analysis based on structural liabilities and progressing to robust in vitro experimental protocols using human liver microsomes and hepatocytes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to generate a reliable metabolic stability profile. We will detail the causality behind experimental choices, provide self-validating protocols, and conclude with a synthesized prediction of the compound's metabolic profile and intrinsic clearance.

Introduction: The Imperative of Metabolic Stability

In drug discovery, a primary objective is to design molecules with optimal pharmacokinetic properties, including a suitable duration of action and predictable exposure levels.[3] A compound's susceptibility to biotransformation, or its metabolic stability, is a key factor governing these parameters.[1] The liver is the principal site of drug metabolism, where enzymes primarily from the Cytochrome P450 (CYP) superfamily (Phase I) and various transferases (Phase II) work to modify xenobiotics, typically rendering them more water-soluble for excretion.[4][5]

Rapid metabolism can lead to low bioavailability and a short half-life, necessitating frequent dosing, while very slow metabolism can result in drug accumulation and potential toxicity.[2][4] Therefore, an early and accurate assessment of metabolic stability is essential to guide lead optimization and select candidates with a higher probability of success.[1][3]

The subject of this guide, this compound, possesses several structural features of interest:

-

Pyrazine Ring: A nitrogen-containing aromatic heterocycle.

-

1,2,4-Oxadiazole Ring: A five-membered heterocycle often employed as a bioisostere to enhance metabolic stability.[6][7]

-

Primary Aromatic Amine: A functional group known to be susceptible to various metabolic transformations.[8][9]

This guide will systematically deconstruct the molecule to predict its metabolic fate, followed by a detailed roadmap for experimental validation.

In Silico Assessment and Predicted Metabolic Pathways

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial insights into a molecule's likely metabolic "hot spots."[10][11][12] These predictions are based on vast databases of known metabolic reactions and sophisticated algorithms that model enzyme-substrate interactions.[11][13]

Analysis of Structural Moieties

-

Primary Aromatic Amine: This is the most probable site of metabolism (SOM). Aromatic amines are well-documented substrates for both Phase I and Phase II enzymes.[8] Common biotransformations include N-oxidation, N-acetylation, and N-glucuronidation.[8][14][15]

-

Pyrazine Ring: The pyrazine ring is susceptible to oxidation at its carbon atoms, catalyzed by CYP enzymes, leading to the formation of hydroxylated metabolites.

-

1,2,4-Oxadiazole Ring: This moiety is generally considered to be metabolically robust.[7][16] It is frequently used in medicinal chemistry to replace metabolically labile groups like esters or amides, thereby improving a compound's pharmacokinetic profile.[6][17] While ring cleavage is possible, it is a less common metabolic route for this particular isomer.

Predicted Metabolic Pathways

Based on the structural analysis, we can hypothesize the primary metabolic pathways for this compound. The primary amine is the most likely point of initial metabolic attack, with subsequent or alternative oxidation on the pyrazine ring.

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Experimental Framework for Metabolic Stability

To experimentally determine the metabolic stability, a tiered approach is employed, starting with a simpler, high-throughput system (microsomes) and progressing to a more physiologically relevant one (hepatocytes).[3]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 6. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Cyclization of Pyrazine-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fused Pyrazine Heterocycles

Pyrazine-2-carboxylic acid and its derivatives are pivotal starting materials in the synthesis of a multitude of biologically active compounds.[1][2] The pyrazine core is a key pharmacophore found in numerous approved drugs and clinical candidates. The strategic importance of these molecules is significantly enhanced through intramolecular cyclization reactions, which give rise to fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines and imidazo[1,2-a]pyrazines. These bicyclic structures are present in a wide array of natural products and synthetic compounds exhibiting potent pharmacological activities, including anticancer, antiviral, and central nervous system modulating properties.[1][3]

This comprehensive guide provides an in-depth exploration of the critical reagents and protocols required for the successful cyclization of pyrazine-2-carboxylic acid derivatives. By delving into the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate these procedures but also to rationally design novel synthetic routes.

Core Cyclization Strategies and Key Reagents

The intramolecular cyclization of pyrazine-2-carboxylic acid derivatives to form fused five-membered rings predominantly involves the formation of a new carbon-nitrogen or carbon-carbon bond between a substituent on the amide nitrogen and the pyrazine ring nitrogen. The choice of reagents is dictated by the nature of the desired fused ring and the specific functional groups on the precursor molecule.

Dehydrative Cyclization of N-Substituted Pyrazine-2-Carboxamides

A common and effective strategy for the synthesis of fused pyrazinones, such as dihydropyrrolo[1,2-a]pyrazinones, is the dehydrative cyclization of N-substituted pyrazine-2-carboxamides. This approach is conceptually similar to the Bischler-Napieralski reaction, which is a well-established method for the synthesis of dihydroisoquinolines from β-arylethylamides.[4][5][6]

Causality of Reagent Selection: The core principle of this reaction is the activation of the amide carbonyl group to facilitate intramolecular electrophilic attack by the pyrazine nitrogen. This is achieved using strong dehydrating agents, often referred to as condensing agents.

-

Phosphorus Oxychloride (POCl₃): This is a widely used and highly effective reagent for Bischler-Napieralski type cyclizations.[4][5] It activates the amide carbonyl by forming a highly electrophilic imidoyl phosphate intermediate, which is readily attacked by the nucleophilic pyrazine nitrogen.

-

Phosphorus Pentoxide (P₂O₅): Often used in conjunction with POCl₃ or in refluxing toluene, P₂O₅ is a powerful dehydrating agent that can drive the cyclization of less reactive substrates.[4][5] It can form pyrophosphates, which are excellent leaving groups, further promoting the reaction.

-

Triflic Anhydride (Tf₂O): A very strong electrophile, triflic anhydride can activate the amide carbonyl under milder conditions compared to phosphorus-based reagents. This can be advantageous for substrates with sensitive functional groups.

-

Polyphosphoric Acid (PPA): This viscous reagent serves as both a solvent and a catalyst at elevated temperatures, promoting dehydration and cyclization.

Experimental Protocol: Synthesis of a Dihydropyrrolo[1,2-a]pyrazinone Derivative

This protocol outlines a general procedure for the cyclization of an N-(2-phenylethyl)pyrazine-2-carboxamide using phosphorus oxychloride.

Step 1: Synthesis of the Precursor N-(2-phenylethyl)pyrazine-2-carboxamide

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 1-2 hours until the acid is completely converted to the acid chloride. Monitor the reaction by TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude pyrazine-2-carbonyl chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of 2-phenylethanamine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Dehydrative Cyclization

-

Dissolve the N-(2-phenylethyl)pyrazine-2-carboxamide (1.0 eq) in a dry, high-boiling point solvent such as toluene or acetonitrile.

-

Add phosphorus oxychloride (2.0-3.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

-

Extract the product with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrrolo[1,2-a]pyrazinone.

Data Presentation: Reagents for Dehydrative Cyclization

| Reagent | Typical Conditions | Advantages | Limitations |

| POCl₃ | Reflux in toluene or acetonitrile | Readily available, effective for many substrates | Harsh conditions, can be corrosive |

| P₂O₅ | Reflux in toluene or xylene, often with POCl₃ | Very strong dehydrating agent | Heterogeneous, can lead to charring |

| Tf₂O | Room temperature or mild heating in DCM | Milder conditions, high reactivity | Expensive, moisture sensitive |

| PPA | High temperatures (100-150 °C) | Solvent and catalyst in one | Viscous, difficult to work with |

Visualization: Mechanism of Dehydrative Cyclization

Caption: Mechanism of POCl₃-mediated cyclization.

Palladium-Catalyzed Intramolecular Cyclization

For substrates containing an appropriately positioned unsaturation, such as an allyl or propargyl group on the amide nitrogen, palladium-catalyzed intramolecular cyclization offers a powerful and versatile method for constructing the fused ring system.[2]

Causality of Reagent Selection: This strategy relies on the ability of a palladium catalyst to coordinate with the unsaturated moiety and facilitate a nucleophilic attack from the pyrazine nitrogen.

-

Palladium Catalysts: A range of palladium sources can be employed, including Pd(OAc)₂, PdCl₂(CH₃CN)₂, and Pd(PPh₃)₄. The choice of catalyst and ligands can influence the reaction outcome and yield.[2]

-

Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity.

-

Base: A base is typically required to facilitate the final elimination step and regenerate the catalyst.

Experimental Protocol: Palladium-Catalyzed Cyclization of an N-Allyl Pyrazine-2-Carboxamide

-

In a sealed tube, combine the N-allyl pyrazine-2-carboxamide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a base like sodium acetate (1.2 eq), and a phase-transfer catalyst like tetrabutylammonium chloride (Bu₄NCl) (1.0 eq).

-

Add a high-boiling point aprotic solvent such as DMSO.

-

Seal the tube and heat the reaction mixture to a high temperature (e.g., 120 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualization: Workflow for Pd-Catalyzed Cyclization

Sources

Solvent selection for dissolving 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

Application Note: Solvent Selection & Solubility Profiling for 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

Executive Summary

This guide provides a technical framework for the solvent selection of This compound , a heteroaromatic intermediate common in medicinal chemistry programs (e.g., kinase inhibitors).[1] Due to the compound's electron-deficient nature and planar geometry, it exhibits significant

Physicochemical Profile & Solubility Prediction

Before experimental screening, we must understand the molecule's structural drivers.[1]

-

Structure: A pyrazine ring (6-membered, 2 nitrogens) linked to a 1,2,4-oxadiazole ring (5-membered, 3 heteroatoms) with a primary amine.[1]

-

Electronic Character: Highly electron-deficient (

-deficient). The pyrazine and oxadiazole rings withdraw electron density.[1] -

H-Bonding:

-

Donors (HBD): 2 (Amine -NH

). -

Acceptors (HBA): 5 (Pyrazine Ns, Oxadiazole Ns/O).[1]

-

-

Solubility Implications:

-

High Crystallinity: The planar structure encourages strong lattice energy via stacking and intermolecular H-bonding.

-

Polarity: Moderate-to-high polarity (low LogP).

-

Acidity/Basicity: The amine is weakly basic due to the electron-withdrawing oxadiazole ring. The pyrazine nitrogens are very weakly basic.[1]

-

Solvent Classification Strategy

Based on the structural analysis, solvents are categorized into three tiers for specific applications.

Table 1: Predicted Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Class I: High Solvency | DMSO , DMF , DMAc, NMP | > 50 mg/mL | Stock Solutions , Reaction Media (Nucleophilic Aromatic Substitution), NMR Analysis.[1] |

| Class II: Moderate/Thermal | Acetonitrile , Acetone, Methanol, Ethanol | 1 - 20 mg/mL (Temp dependent) | Recrystallization , HPLC Mobile Phase, Transfer Solvent.[1] |

| Class III: Anti-Solvents | Water (Neutral), Hexanes, Heptane, Diethyl Ether | < 0.1 mg/mL | Precipitation , Washing (removal of impurities), Yield maximization.[1] |

| Class IV: Reactive/Avoid | Ketones (if amine is highly nucleophilic), Chlorinated solvents (slow decomposition possible) | Variable | Avoid prolonged storage. |

Critical Note: While the amine is relatively unreactive due to electron withdrawal, avoid storing in acetone/MEK for extended periods to prevent potential Schiff base formation during stress testing.[1]

Experimental Protocol: Tiered Solubility Screening

Do not rely on visual estimation alone.[1] Use this gravimetric/HPLC-based protocol to determine exact solubility limits.[1]

Workflow Logic (DOT Diagram)

Caption: Tiered solubility assessment logic flow. Blue nodes indicate initiation, Yellow decisions, Green outcomes, and Red thermal stress steps.[1]

Detailed Procedure

Objective: Determine thermodynamic solubility at 25°C and 50°C.

Materials:

-

Compound: this compound (>98% purity).[1]

-

Solvents: DMSO, MeOH, ACN, Water (pH 7.4 buffer).[1]

-

Equipment: HPLC vials, Shaker/Incubator, Centrifuge.[1]

Step-by-Step:

-

Preparation: Weigh 5.0 mg of compound into four separate 1.5 mL HPLC vials.

-

Solvent Addition: Add 250 µL of the target solvent to each vial (Target concentration: 20 mg/mL).

-

Agitation: Cap and vortex for 30 seconds. Place in a shaker at 25°C for 4 hours (Kinetic Solubility) or 24 hours (Thermodynamic Solubility).

-

Visual Assessment:

-

Quantification (If cloudy):

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Remove supernatant and dilute 100x with Mobile Phase (see Section 5).

-

Inject onto HPLC against a standard curve.[1]

-

-

Thermal Stress (For Recrystallization Candidates):

Application-Specific Recommendations

A. Analytical Chromatography (HPLC/UPLC)

For accurate quantification, the mobile phase must suppress ionization of the acidic/basic sites to prevent peak tailing.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH, keeping the pyrazine protonated/soluble).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Diluent: 10% DMSO / 90% Water (Avoid pure DMSO injection to prevent peak distortion).

B. NMR Spectroscopy

-

Primary Choice: DMSO-d6 .[1] The compound will be highly soluble, and the solvent peak (2.50 ppm) does not interfere with the aromatic region (8.0 - 9.5 ppm) where pyrazine protons reside.

-

Secondary Choice: Methanol-d4 .[1] Good for checking exchangeable protons (amine protons will disappear).

C. Recrystallization (Purification)

The "Goldilocks" zone for this compound is often found in binary systems.

-

System 1: Ethanol (Hot) -> Water (Cold). Dissolve in boiling ethanol; add water dropwise until turbid; cool.

-

System 2: Acetonitrile (Hot) -> MTBE (Cold).

Safety & Stability

-

Handling: Treat as a potential irritant.[1] Use standard PPE (Gloves, Goggles, Lab Coat).[1]

-

Reactivity: The 1,2,4-oxadiazole ring can be sensitive to strong bases (e.g., NaOH), which may cause ring opening.[1] Avoid basic aqueous solvents (pH > 10) during dissolution.

-

Storage: Store solid at -20°C. Store DMSO stock solutions at -80°C to prevent degradation.

References

-

Solvent Selection Guides

-

Oxadiazole Synthesis & Properties

-

Solubility Protocols

-

Pyrazine Chemistry

-

Pyrazines: Synthesis and Reactivity. ScienceDirect Topics. Link

-

Sources

Procedures for functionalizing the amine group in oxadiazoles

Application Note: Strategic Functionalization of the Amine Group in 1,3,4-Oxadiazoles

Executive Summary & Strategic Analysis

The 2-amino-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in various antimicrobial, anticancer, and anti-inflammatory candidates.[1] However, functionalizing the exocyclic amine is non-trivial. Unlike standard aliphatic amines, the amino group in this position is electronically desensitized .

The Chemoselectivity Challenge: The 1,3,4-oxadiazole ring is electron-withdrawing.[2] Through resonance, the lone pair on the exocyclic nitrogen is delocalized into the ring system (specifically towards N3 and N4). This creates two distinct hurdles:

-

Reduced Nucleophilicity: The amine is a poor nucleophile, often requiring forcing conditions or catalysis.

-

Ambident Reactivity: Under basic conditions, the ring nitrogen (N3) becomes competitive, leading to mixtures of exocyclic (desired) and endocyclic (undesired) functionalization.

This guide provides high-fidelity protocols designed to bypass these electronic limitations, focusing on Acylation, Imine Condensation, and Palladium-Catalyzed C-N Coupling.

Electronic Profile & Reactivity Flowchart

To successfully functionalize this scaffold, one must visualize the electron flow. The diagram below illustrates the resonance structures that deactivate the exocyclic amine and outlines the decision logic for synthesis.

Caption: Decision matrix for functionalization based on electronic deactivation mechanisms.

Protocol A: Classical Acylation (Amide Formation)

Context: Due to the reduced nucleophilicity, weak bases (like bicarbonate) are often insufficient. Stronger organic bases (TEA, Pyridine) or acylation catalysts (DMAP) are required to drive the reaction to completion.

Reagents:

-

Substrate: 2-Amino-1,3,4-oxadiazole derivative (1.0 equiv)[3][4]

-

Acylating Agent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.0 equiv) + Coupling Reagent (EDC/HOBt)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Dichloromethane (DCM) or dry THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the 2-amino-1,3,4-oxadiazole (1.0 mmol) in anhydrous DCM (10 mL).

-

Base Addition: Add Triethylamine (2.0 mmol, 2.0 equiv). Note: If the substrate is particularly unreactive, add DMAP (0.1 equiv) as a nucleophilic catalyst.

-

Acylation: Cool the solution to 0°C. Add the Acid Chloride (1.1 mmol) dropwise over 10 minutes.

-

Why? Controlling the addition rate prevents exotherms and minimizes bis-acylation side products.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Validation Criteria:

-

IR: Appearance of a sharp Amide I band (~1680 cm⁻¹).

-

1H NMR: Disappearance of the broad NH₂ singlet (usually 5.0–7.0 ppm) and appearance of the amide NH (often >10.0 ppm, downfield shifted).

Protocol B: Schiff Base Formation (Imine Condensation)

Context: This is the most common derivatization method. Because the amine is weak, acid catalysis is strictly necessary to activate the aldehyde electrophile.

Reagents:

-

Substrate: 2-Amino-1,3,4-oxadiazole (1.0 equiv)

-

Electrophile: Aromatic Aldehyde (1.0 equiv)

-

Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

-

Solvent: Absolute Ethanol (EtOH)[5]

Step-by-Step Methodology:

-

Dissolution: Suspend the amine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Absolute Ethanol (15 mL).

-

Activation: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–8 hours.

-

Observation: A color change (often yellow/orange) or precipitation usually indicates product formation.

-

-

Isolation: Cool the reaction mixture to RT. Pour onto crushed ice (50 g).

-

Filtration: Filter the resulting precipitate under vacuum. Wash with cold water and cold ethanol.

-

Purification: Recrystallize from hot Ethanol/DMF mixtures.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Coupling

Context: This is the "gold standard" for medicinal chemistry, allowing the formation of C-N bonds with aryl halides. The Challenge: Amino-oxadiazoles are "heteroaromatic amines" (electron-deficient). Standard ligands (like PPh3) often fail. You must use ligands designed for difficult couplings (e.g., Xantphos, BrettPhos).

Caption: Catalytic cycle emphasizing the difficulty of amine coordination due to steric/electronic factors.

Reagents:

-

Substrate: 2-Amino-1,3,4-oxadiazole (1.2 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst Source: Pd₂(dba)₃ (5 mol%)

-

Ligand: Xantphos (10 mol%) or BrettPhos (for very difficult cases)

-

Base: Cs₂CO₃ (2.0 equiv) - Crucial: Must be anhydrous.

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle with Argon/Vacuum 3 times.

-

Loading: Add Pd₂(dba)₃ (0.05 mmol), Xantphos (0.10 mmol), Cs₂CO₃ (2.0 mmol), the Aryl Bromide (1.0 mmol), and the Amino-oxadiazole (1.2 mmol).

-

Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge with Argon for 5 minutes to remove dissolved oxygen.

-

Heating: Seal the vessel. Heat to 100°C (oil bath) or 110°C (Microwave) for 12 hours.

-

Note: Microwave irradiation often improves yields for electron-deficient amines by accelerating the rate-limiting reductive elimination step.

-

-

Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol D: Mannich Reaction (Aminomethylation)[12][13]

Context: Useful for introducing solubility-enhancing groups (like morpholine or piperazine) or creating prodrugs.

Step-by-Step Methodology:

-

Mixing: Dissolve 2-Amino-1,3,4-oxadiazole (10 mmol) in Ethanol (20 mL).

-

Amine Addition: Add the secondary amine (e.g., Morpholine, 10 mmol).

-

Aldehyde Addition: Add Formaldehyde (37% solution, 1.5 mL) dropwise with stirring.

-

Reaction: Stir at RT for 24 hours. If no precipitate forms, heat to 60°C for 2 hours.

-

Isolation: The product often precipitates out. Filter and wash with cold ethanol.

Comparative Data & Troubleshooting

Yield Comparison by Method:

| Method | Target Bond | Typical Yield | Key Constraint |

| Acylation | Amide (C=O)-N | 75–90% | Requires dry solvents; watch for hydrolysis. |

| Schiff Base | Imine C=N | 60–85% | Reversible; water removal helps (Dean-Stark). |

| Buchwald | Aryl C-N | 40–75% | High sensitivity to O₂; Ligand choice is critical. |

| Mannich | Alkyl C-N | 50–80% | Can be unstable; pH sensitive. |

Troubleshooting Guide:

-

Problem: No reaction in Buchwald Coupling.

-

Fix: Switch ligand to BrettPhos or tBuBrettPhos . These are bulky, electron-rich ligands designed specifically to force the reductive elimination of electron-poor amines.

-

-

Problem: Regioselectivity issues (Ring N alkylation).

-

Fix: Avoid simple alkyl halides (e.g., MeI, BnBr) with strong bases like NaH. Use the Acylation or Buchwald protocols which are more chemoselective for the exocyclic amine.

-

References

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle. Der Pharma Chemica, 1(1), 130-140.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Jakubowski, J., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives. BMC Chemistry, 14, 30.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

Paul, F., et al. (1994). Palladium-catalyzed coupling reactions of aryl chlorides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Biological Evaluation of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Oxadiazole Derivative

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The pyrazine ring, another key pharmacophore, is also present in numerous biologically active compounds[3]. The novel compound, 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine, which incorporates both of these important structural motifs, represents a promising candidate for drug discovery.

Structurally similar compounds, particularly those containing oxadiazole and other nitrogen-rich heterocycles, have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)[4][5][6]. IDO1 is a key metabolic enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid L-tryptophan into kynurenine[7][8]. This tryptophan depletion and accumulation of kynurenine in the tumor microenvironment suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby allowing cancer cells to escape immune surveillance[9][10]. Consequently, the inhibition of IDO1 has emerged as a significant therapeutic strategy in immuno-oncology[7][8].

Given the structural precedents, it is hypothesized that this compound may function as an IDO1 inhibitor. This application note provides a comprehensive guide for researchers to investigate this hypothesis through a series of detailed biochemical and cell-based assays. The following protocols are designed to be self-validating, with integrated controls to ensure the scientific rigor and trustworthiness of the experimental outcomes.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is crucial to determine the fundamental physicochemical properties of this compound to ensure proper handling and accurate experimental results.

Solubility Assessment:

The solubility of the test compound should be empirically determined in various solvents to prepare appropriate stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of small molecules.

Table 1: Recommended Solvents for Solubility Testing

| Solvent | Recommended Starting Concentration | Notes |

| DMSO | 10-50 mM | Commonly used for preparing high-concentration stock solutions. |

| Ethanol | 1-10 mM | May be suitable for certain cell-based assays at low final concentrations. |

| Phosphate-Buffered Saline (PBS) | <1 mM | Assess solubility in aqueous buffers for direct use in biochemical assays if possible. |

Protocol for Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex and/or sonicate until the compound is fully dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[11][12].

-

For aqueous-based assays, dilute the DMSO stock solution in the final assay buffer immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability, typically ≤0.5%[11][12].

Biochemical Assay: Direct Inhibition of Recombinant IDO1

This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1. The protocol is based on the principle of measuring the production of N-formylkynurenine, which can be detected spectrophotometrically or fluorometrically.

Workflow for Biochemical IDO1 Inhibition Assay

Caption: Workflow for the biochemical IDO1 inhibitor screening assay.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Methylene Blue (cofactor)

-

Ascorbic Acid (reducing agent)

-

Catalase

-

Developer Reagent (for detection, specific to assay kit)

-

Known IDO1 Inhibitor (e.g., Epacadostat) as a positive control

-

96-well UV-transparent or black microplates

Protocol:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or based on established literature protocols. Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control inhibitor.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations or positive/vehicle control.

-

Recombinant IDO1 enzyme.

-

-

Initiate Reaction: Add L-tryptophan solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes)[12].

-

Detection: Stop the reaction and develop the signal by adding the developer reagent. This may involve a chemical conversion of the product to a chromophore or fluorophore[10]. Incubate as required (e.g., 4 hours at 37°C for fluorogenic assays)[12].

-

Measurement: Read the absorbance at ~321 nm for colorimetric assays or fluorescence at Ex/Em = 400/510 nm for fluorogenic assays using a microplate reader[11][12].

Cell-Based Assay: Inhibition of IDO1 in a Cellular Context

This assay evaluates the ability of the test compound to penetrate the cell membrane and inhibit IDO1 activity within a cellular environment, providing a more physiologically relevant assessment. The protocol involves inducing IDO1 expression in a cancer cell line with interferon-gamma (IFNγ) and then measuring the amount of kynurenine secreted into the cell culture medium[8][9].

Workflow for Cell-Based IDO1 Inhibition Assay

Caption: Workflow for the cell-based IDO1 inhibitor screening assay.

Materials:

-

Human cancer cell line known to express IDO1 upon IFNγ stimulation (e.g., SKOV-3 ovarian cancer cells)[8][9].

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant Human Interferon-gamma (IFNγ).

-

Kynurenine standard.

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Trichloroacetic acid (TCA).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight[8].

-

IDO1 Induction and Treatment:

-

The next day, replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression[8].

-

Simultaneously, add serial dilutions of this compound and controls (vehicle and known inhibitor) to the respective wells.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Kynurenine Measurement:

-

Carefully collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins, then centrifuge to clarify.

-

Transfer the clarified supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well.

-

Incubate at room temperature for 10-20 minutes to allow color development.

-

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

-

Quantification: A kynurenine standard curve must be prepared and run in parallel to quantify the concentration of kynurenine in the samples[8].

Essential Control: Cytotoxicity Assay

It is imperative to assess the cytotoxicity of this compound to ensure that the observed inhibition of kynurenine production is a result of specific IDO1 inhibition and not simply due to cell death[4][9]. The resazurin assay is a common and reliable method for determining cell viability.

Protocol for Resazurin Cell Viability Assay:

-

Cell Treatment: Seed and treat cells with the test compound at the same concentrations and for the same duration as in the cell-based IDO1 assay.

-

Addition of Resazurin: After the treatment period, remove the culture medium and add fresh medium containing resazurin solution (e.g., 44 µM) to each well[13].

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin[13].

-

Measurement: Measure the fluorescence at an excitation of ~545 nm and an emission of ~590 nm[13].

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Analysis and Interpretation

Table 2: Key Parameters for Data Analysis

| Assay | Parameter to Calculate | Method | Interpretation |

| Biochemical Assay | Percent Inhibition | 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)) | Direct measure of enzyme inhibition at a specific concentration. |

| IC50 Value | Non-linear regression (log(inhibitor) vs. response) | Concentration of the compound required to inhibit 50% of IDO1 enzyme activity. | |

| Cell-Based Assay | Kynurenine Concentration | Interpolation from the kynurenine standard curve | Quantification of IDO1 activity in cells. |

| Cellular IC50 Value | Non-linear regression of kynurenine concentration vs. compound concentration | Concentration of the compound required to reduce kynurenine production by 50% in a cellular context. | |

| Cytotoxicity Assay | Percent Viability | 100 * (Fluorescence_treated / Fluorescence_vehicle) | Measure of the compound's toxicity to the cells. |

| CC50 Value | Non-linear regression of percent viability vs. compound concentration | Concentration of the compound that causes 50% cell death. |

A potent and specific IDO1 inhibitor will exhibit a low IC50 value in both the biochemical and cell-based assays, with a significantly higher CC50 value (a large therapeutic index: CC50/IC50). This indicates that the compound inhibits IDO1 at concentrations that are not toxic to the cells[4].

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological characterization of this compound, with a specific focus on its potential as an inhibitor of the immuno-oncology target, IDO1. By systematically applying these biochemical and cellular assays, researchers can effectively determine the compound's inhibitory potency and specificity, paving the way for further preclinical development.

References

-

BPS Bioscience. "IDO1 Inhibitor Screening Assay Kit." Accessed February 14, 2026. [Link].

-

BPS Bioscience. "IDO1 Fluorogenic Inhibitor Screening Assay Kit." Accessed February 14, 2026. [Link].

- Mittal, D., et al. (2018).

-

Drug Target Review. (2021). "Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology." Accessed February 14, 2026. [Link].

-

Mittal, D., et al. (2018). "Cell based functional assays for IDO1 inhibitor screening and characterization." PMC, NIH. [Link].

-

Creative BioMart. "Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit." Accessed February 14, 2026. [Link].

-

ResearchGate. (2024). "Design, Synthesis, Characterization, Docking and Biological Assessment of Innovative 5-(Pyrazin-2-yl)-1, 3, 4-oxadiazol-2-amine Derivatives for Enhanced Anti-fungal and Anti-Bacterial Activities." Accessed February 14, 2026. [Link].

-

ACS Medicinal Chemistry Letters. (2024). "Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)." Accessed February 14, 2026. [Link].

-

ResearchGate. (2006). "Inhibitors of human indoleamine 2,3-dioxygenase identified with a target-based screen in yeast." Accessed February 14, 2026. [Link].

-

Frontiers. (2021). "Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0." Accessed February 14, 2026. [Link].

-

Research Journal of Pharmacy and Technology. (2024). "Design, Synthesis, Characterization, Docking and Biological Assessment of Innovative 5-(Pyrazin-2-yl)-1, 3, 4-oxadiazol-2-amine Derivatives for Enhanced Anti-fungal and Anti-Bacterial Activities." Accessed February 14, 2026. [Link].

-

MDPI. (2023). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2019). "Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings." Accessed February 14, 2026. [Link].

-

ResearchGate. (2013). "Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2013). "Current status of pyrazole and its biological activities." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2022). "Biological activity of oxadiazole and thiadiazole derivatives." Accessed February 14, 2026. [Link].

-

Brieflands. (2017). "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2020). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Accessed February 14, 2026. [Link].

-

MDPI. (2022). "1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2023). "New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study." Accessed February 14, 2026. [Link].

-

Research and Reviews: Journal of Chemistry. (2015). "Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2022). "5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study." Accessed February 14, 2026. [Link].

-

ResearchGate. (2023). "Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential." Accessed February 14, 2026. [Link].

-

PMC, NIH. (2015). "Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase." Accessed February 14, 2026. [Link].

-

PubMed. (2017). "Antileishmanial potential of fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols: Synthesis, biological evaluations and computational studies." Accessed February 14, 2026. [Link].

-

MDPI. (2023). "Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability." Accessed February 14, 2026. [Link].

-

Beilstein Journal of Organic Chemistry. (2024). "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Accessed February 14, 2026. [Link].

-

Indian Journal of Pharmaceutical Education and Research. (2025). "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities." Accessed February 14, 2026. [Link].

Sources

- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial potential of fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols: Synthesis, biological evaluations and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 10. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. mdpi.com [mdpi.com]

Application Notes & Protocols: The Coordination Chemistry of 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine

A Guide for Advanced Research and Development

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Ligand of Strategic Importance

In the pursuit of novel materials and therapeutics, the rational design of molecular building blocks is paramount. 5-Pyrazin-2-yl-1,2,4-oxadiazol-3-amine emerges as a ligand of significant interest, strategically combining three distinct chemical functionalities: a pyrazine ring, a 1,2,4-oxadiazole core, and an exocyclic amine group. This unique topology offers a rich landscape for coordination chemistry, enabling the construction of diverse metal-organic architectures. The pyrazine moiety is a classic bridging unit, the 1,2,4-oxadiazole provides additional coordination sites and structural rigidity, and the amine group introduces the potential for chelation and hydrogen bonding.[1][2][3] This guide provides the foundational knowledge and detailed protocols necessary to harness the potential of this versatile ligand, from its synthesis to the creation and characterization of its metal complexes.

PART 1: Ligand Synthesis Protocol

The synthesis of this compound is a multi-step process grounded in established heterocyclic chemistry. The following protocol details a reliable pathway starting from commercially available pyrazine-2-carbonitrile. The causality behind this pathway lies in the sequential formation of an amidoxime intermediate, which is then cyclized to form the target 1,2,4-oxadiazole ring.

Workflow: Synthesis of this compound

Caption: Proposed synthetic route for the target ligand.

Protocol 1.1: Step-by-Step Ligand Synthesis

Objective: To synthesize this compound with high purity.

Materials:

-

Pyrazine-2-carbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe)

-

Cyanogen bromide (BrCN)

-

Anhydrous Methanol (MeOH)

-

Standard inert atmosphere glassware (e.g., Schlenk line)

-

Magnetic stirrer, heating plate, and ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of Pyrazine-2-carboximidamide (Amidoxime):

-

In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 eq) and hydroxylamine hydrochloride (1.1 eq) in anhydrous methanol. Stir for 20 minutes to liberate the free hydroxylamine.

-

Add the hydroxylamine solution to the pyrazine-2-carbonitrile solution dropwise at room temperature.

-

Stir the mixture for 12-24 hours. Monitor the reaction's completion by TLC (disappearance of the starting nitrile).

-

Once complete, remove the methanol solvent under reduced pressure. The resulting white solid is the crude amidoxime intermediate. It can be carried forward without extensive purification, but washing with cold diethyl ether can remove some impurities.

-

-

Cyclization to form the 1,2,4-Oxadiazole Ring:

-

CAUTION: Cyanogen bromide is highly toxic and volatile. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Redissolve the crude amidoxime intermediate in anhydrous methanol and cool the flask to 0 °C using an ice bath.

-

In a separate flask, carefully prepare a solution of cyanogen bromide (1.0 eq) in cold anhydrous methanol.

-

Slowly add the cyanogen bromide solution to the stirring amidoxime solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 18-24 hours.

-

Remove the solvent via rotary evaporation. The resulting crude solid is the target ligand.

-

-

Purification & Characterization:

-

Purify the crude product using column chromatography (silica gel, with an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol) or by recrystallization from a suitable solvent (e.g., ethanol).

-

Confirm the structure and purity of the final product using:

-

NMR Spectroscopy (¹H and ¹³C): To verify the proton and carbon environments of the heterocyclic structure.

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine (~3300-3400 cm⁻¹) and the characteristic ring vibrations.

-

Mass Spectrometry: To confirm the molecular weight.

-

-

PART 2: Synthesis of Coordination Complexes

The multi-dentate nature of this compound allows for the formation of both discrete mononuclear complexes and extended coordination polymers. The choice of metal salt, solvent, and reaction conditions dictates the final architecture.[4] Solvothermal synthesis is a common and effective method for producing crystalline materials.[5]

Conceptual Workflow: Complex Formation

Caption: General schematic for synthesizing metal complexes.

Protocol 2.1: Solvothermal Synthesis of a Coordination Polymer